2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
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Overview
Description
2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic organic compound that features a complex structure incorporating a furan ring, a thiazolopyridine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps:
Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a thioamide.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using a furan carboxylic acid derivative.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Methoxyethyl Group Addition: The methoxyethyl group can be added through an alkylation reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced at different functional groups, such as the carboxamide or the furan ring.
Substitution: Various substitution reactions can occur, particularly at the furan ring and the thiazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the carboxamide or furan ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-3-carboxamido)-N-(2-hydroxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- 2-(furan-3-carboxamido)-N-(2-ethoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Uniqueness
Compared to similar compounds, 2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
2-(furan-3-carbonylamino)-N-(2-methoxyethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-7-4-16-15(21)19-5-2-11-12(8-19)24-14(17-11)18-13(20)10-3-6-23-9-10/h3,6,9H,2,4-5,7-8H2,1H3,(H,16,21)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCNEJTUNUXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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